molecular formula C22H13Cl2F3N4O3 B12372085 Hsd17B13-IN-51

Hsd17B13-IN-51

カタログ番号: B12372085
分子量: 509.3 g/mol
InChIキー: KYPBLQVDALJCDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hsd17B13-IN-51 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibiting HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .

準備方法

The preparation of Hsd17B13-IN-51 involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol (PEG300) and Tween 80 to achieve a clear solution. The final step involves the addition of deionized water to complete the formulation . Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and purity.

化学反応の分析

Hsd17B13-IN-51 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NAD+ (nicotinamide adenine dinucleotide) and estradiol. The major products formed from these reactions are typically secondary alcohols and ketones, depending on the specific reaction conditions .

科学的研究の応用

Hsd17B13-IN-51 has a wide range of scientific research applications. In chemistry, it is used to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology and medicine, it is being investigated for its potential to treat liver diseases such as NAFLD and NASH. The compound has also shown promise in reducing liver fibrosis and inflammation, making it a valuable tool in the development of new therapeutic agents .

作用機序

The mechanism of action of Hsd17B13-IN-51 involves the inhibition of HSD17B13, which is a liver-specific, lipid droplet-associated enzyme. By inhibiting this enzyme, this compound reduces the biosynthesis of pro-inflammatory lipid mediators and retinol, thereby decreasing liver inflammation and fibrosis. The molecular targets and pathways involved include the NAD+ cofactor and the lipid/detergent molecules in the ligand binding pocket .

類似化合物との比較

Hsd17B13-IN-51 is unique compared to other similar compounds due to its high specificity and potency in inhibiting HSD17B13. Similar compounds include BI-3231 and other small molecule inhibitors targeting the same enzyme. this compound has shown superior efficacy in reducing liver inflammation and fibrosis in preclinical studies .

特性

分子式

C22H13Cl2F3N4O3

分子量

509.3 g/mol

IUPAC名

3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[2-(trifluoromethyl)pyridin-3-yl]methyl]quinazolin-5-yl]benzamide

InChI

InChI=1S/C22H13Cl2F3N4O3/c23-13-7-12(8-14(24)18(13)32)20(33)30-16-5-1-4-15-17(16)21(34)31(10-29-15)9-11-3-2-6-28-19(11)22(25,26)27/h1-8,10,32H,9H2,(H,30,33)

InChIキー

KYPBLQVDALJCDL-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(N=CC=C4)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。